molecular formula C7H11Cl3N2 B6172205 1-(4-chloro-3-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 2445786-30-9

1-(4-chloro-3-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6172205
CAS No.: 2445786-30-9
M. Wt: 229.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with a methanamine group, making it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-(4-chloro-3-methylpyridin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-methylpyridine.

    Reaction with Formaldehyde: The starting material is reacted with formaldehyde and hydrogen chloride to form the intermediate 1-(4-chloro-3-methylpyridin-2-yl)methanol.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield 1-(4-chloro-3-methylpyridin-2-yl)methanamine.

    Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

The unique combination of the chlorine atom, methyl group, and methanamine group in this compound makes it a valuable compound in various research fields.

Properties

CAS No.

2445786-30-9

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.